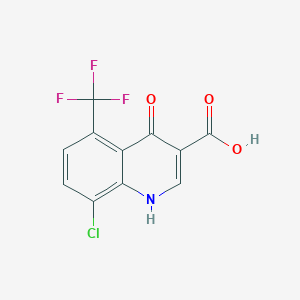

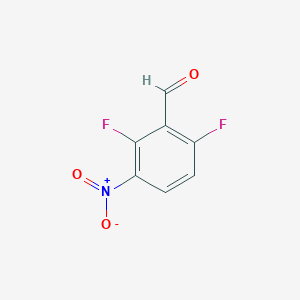

8-Chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

Vue d'ensemble

Description

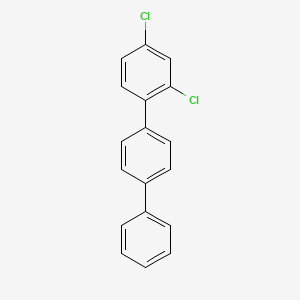

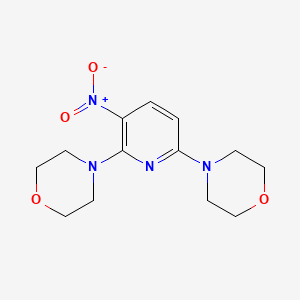

The compound of interest, 8-Chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of 4-oxoquinoline-3-carboxylic acid. This class of compounds is known for its potential antibacterial properties and its ability to form various complexes with metals and other elements. The structural analogs of this compound have been studied for their antibacterial activities and their ability to form hydrogen-bonded structures and complexes with metals .

Synthesis Analysis

The synthesis of related 4-oxoquinoline-3-carboxylic acid derivatives typically involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, amine replacement, and cyclization processes . For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, a compound with a similar core structure, was achieved with an overall yield of 48% . This suggests that the synthesis of the compound might also involve a multi-step process, potentially with room for optimization to improve yield and purity.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring, which can participate in π-π interactions, as seen in the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid . These interactions can lead to the formation of complex molecular arrangements, such as hexagonal molecular packing and channel cavities that can trap water molecules . The presence of substituents like chloro, methyl, and trifluoromethyl groups can significantly influence the molecular geometry and electronic distribution, affecting the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including interactions with thionyl chloride, which can lead to the formation of highly functionalized thieno[3,4-b]quinoline derivatives . The reaction can involve chlorination, replacement of the oxo function with chlorine, and elimination of alkyl groups on the nitrogen atom . These transformations indicate that the compound of interest may also be reactive towards electrophilic reagents like thionyl chloride, potentially leading to the formation of new ring systems and functional groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 8-Chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds are likely to exhibit moderate solubility in polar solvents due to the presence of carboxylic acid groups and may show varying solubility in non-polar solvents depending on the nature and position of the substituents. The antibacterial activity of these compounds suggests they can interact with biological targets, which may be attributed to their ability to form stable complexes with metal ions or through hydrogen bonding . The presence of electronegative substituents like trifluoromethyl groups can also affect the acid-base properties, making them more acidic compared to their non-fluorinated counterparts.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

8-Chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid and its derivatives have been explored in various synthetic processes. For instance, this compound has been utilized in the synthesis of N-substituted regioisomers of besifloxacin (Xia, Chen, & Yu, 2013). Additionally, its reaction with aminopyridines in DMF has led to the formation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides, demonstrating its versatility in creating new chemical structures (Ukrainets, Sidorenko, Slobodzyan, Rybakov, & Chernyshev, 2005).

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial in industrial applications. A study on the melting and dissociation properties of a related compound, 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, highlighted its importance in the crystallization and purification processes of pharmaceuticals (Qiuxiang, 2002).

Antibacterial Activity

Several studies have focused on the antibacterial properties of compounds derived from 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid. For example, certain derivatives have shown appreciable antibacterial activity, potentially offering new avenues for antibiotic development (Al-Hiari et al., 2011).

Anticancer Potential

Research has also delved into the potential anticancer properties of derivatives of this compound. Modifications to its structure and the formation of new heterocyclic rings have been explored for enhanced cytotoxic activities against various cancer cell lines (Regal, Shabana, & El‐Metwally, 2020).

Propriétés

IUPAC Name |

8-chloro-4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO3/c12-6-2-1-5(11(13,14)15)7-8(6)16-3-4(9(7)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVMLMPILZRXTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401271 | |

| Record name | 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

CAS RN |

641993-18-2 | |

| Record name | 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3031643.png)

![2-[(1-Imidazolyl)methyl]aniline](/img/structure/B3031655.png)

![Methyl 3-[3,5-bis(hydroxymethyl)-4-methoxy-6-oxopyran-2-yl]prop-2-enoate](/img/structure/B3031658.png)